molecular formula C11H17NO B1335612 2-(2-Furylmethyl)cyclohexanamine CAS No. 67823-66-9

2-(2-Furylmethyl)cyclohexanamine

Cat. No. B1335612
CAS RN: 67823-66-9
M. Wt: 179.26 g/mol
InChI Key: ZIBHXQIBGRPJQU-UHFFFAOYSA-N
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Description

  • It is used in proteomics research .

Scientific Research Applications

Analytical Characterization and Biological Fluid Analysis

  • The compound 2-(2-Furylmethyl)cyclohexanamine, along with other psychoactive arylcyclohexylamines, has been characterized using various analytical techniques. These include gas chromatography ion trap electron and chemical ionization mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection. Additionally, a method using liquid chromatography and ultraviolet detection has been developed for the qualitative and quantitative analysis of these compounds in biological fluids like blood, urine, and vitreous humor (De Paoli et al., 2013).

Chemical Synthesis and Structural Characterization

  • The synthesis and structural characterization of cyclohexanamine derivatives have been extensively studied. For instance, a method for isolating the (1R,2R)-enantiomer from a racemic cis/trans mixture of 2-Methyl-1-cyclohexanamine was developed (Furegati & Nocito, 2017). Additionally, a compound titled cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate was synthesized and characterized by single crystal X-ray diffraction, highlighting its chemical structure and properties (J. Li et al., 2017).

Catalytic Applications

  • Cyclohexanamine and its derivatives have been explored in catalytic applications. One study described the efficient catalytic cyclopropanation of alkenes via (2-furyl)carbene complexes, showcasing the compound's utility in synthetic organic chemistry (Miki et al., 2002).

Thermodynamic Properties

  • The vapor pressures and thermodynamic properties of cyclohexanamine derivatives, including cyclohexanamine itself, have been studied. This research provides valuable data for practical thermochemical calculations (Verevkin & Emel̀yanenko, 2015).

Application in Drilling Fluids

  • 4, 4′-methylenebis-cyclohexanamine, a derivative of cyclohexanamine, has been studied as a potential shale inhibitor in high-performance water-based drilling fluids. It showed promise in inhibiting shale hydration and dispersion, offering benefits for high-temperature well applications (Zhong et al., 2016).

Pharmaceutical Research

  • Cyclohexanamine derivatives have been synthesized and evaluated as potent and selective human neuropeptide Y Y1 receptor antagonists, demonstrating their potential in pharmaceutical applications (Cho et al., 2009).

properties

IUPAC Name

2-(furan-2-ylmethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h3,5,7,9,11H,1-2,4,6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBHXQIBGRPJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406963
Record name 2-(2-furylmethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Furylmethyl)cyclohexanamine

CAS RN

67823-66-9
Record name 2-(2-furylmethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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